molecular formula C23H18FNO5 B266842 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266842
M. Wt: 407.4 g/mol
InChI Key: YLDXOJFCVXMTFH-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMHM, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing oxidative stress and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest and apoptosis, and disruption of mitochondrial membrane potential. Additionally, 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a novel anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and potential as a therapeutic agent for cancer treatment. Additionally, studies could explore its potential use in other diseases, such as inflammation and neurodegenerative disorders. Further research could also investigate the potential side effects and toxicity of 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in vivo.
Conclusion
In conclusion, 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in scientific research, particularly in cancer treatment. Its mechanism of action and potential side effects need further investigation, but its unique properties make it a promising candidate for future research.

Synthesis Methods

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline and 2-furancarboxaldehyde to form 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-2-methyl-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in cancer treatment.

properties

Product Name

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H18FNO5

Molecular Weight

407.4 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18FNO5/c1-29-17-10-6-15(7-11-17)21(26)19-20(14-4-8-16(24)9-5-14)25(23(28)22(19)27)13-18-3-2-12-30-18/h2-12,20,26H,13H2,1H3/b21-19-

InChI Key

YLDXOJFCVXMTFH-VZCXRCSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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